2,3-DI-Phytanyl-glycerol
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Overview
Description
2,3-di-O-phytanyl-sn-glycerol: is a dialkylglycerol compound where glycerol is alkylated at positions 1 and 2 by phytanyl groups with ®-configuration at position 2 . This compound is notable for its presence in archaeal membrane lipids, contributing to the unique properties of archaeal cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-di-O-phytanyl-sn-glycerol involves the coupling of phytanyl bromide with isopropylidene threitol . This reaction typically requires specific conditions to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up for industrial applications. This includes the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-di-O-phytanyl-sn-glycerol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,3-di-O-phytanyl-sn-glycerol has a wide range of applications in scientific research:
Biology: The compound is significant in understanding the unique adaptations of archaea to extreme environments.
Medicine: Research into archaeal lipids, including 2,3-di-O-phytanyl-sn-glycerol, explores their potential in drug delivery systems due to their stability and biocompatibility.
Industry: The compound’s stability makes it useful in the development of robust industrial biocatalysts and bio-based materials.
Mechanism of Action
The mechanism by which 2,3-di-O-phytanyl-sn-glycerol exerts its effects is primarily related to its role in membrane structure. The phytanyl chains provide stability and resistance to extreme conditions, which is crucial for the survival of archaea in harsh environments . The molecular targets and pathways involved include interactions with membrane proteins and other lipid components, contributing to the overall integrity and functionality of the cell membrane.
Comparison with Similar Compounds
- 2,3-di-O-geranylgeranyl-sn-glycerol
- 2,3-di-O-phytyl-sn-glycerol
- 2,3-di-O-geranylgeranylglyceryl phosphate
Comparison: 2,3-di-O-phytanyl-sn-glycerol is unique due to its specific phytanyl groups, which confer distinct stability and structural properties compared to other similar compounds. For instance, 2,3-di-O-geranylgeranyl-sn-glycerol has geranylgeranyl groups instead of phytanyl, affecting its overall stability and function in membranes .
Properties
Molecular Formula |
C43H88O3 |
---|---|
Molecular Weight |
653.2 g/mol |
IUPAC Name |
(2R)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propan-1-ol |
InChI |
InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-34-43(33-44)46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3/t37-,38-,39-,40-,41-,42-,43-/m1/s1 |
InChI Key |
ISDBCJSGCHUHFI-UMZPFTBHSA-N |
Isomeric SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](CO)OCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonyms |
2,3-di-O-phytanyl-sn-glycerol archaeol lipid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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